2',4'-Dimethoxyacetophenone
Overview
Description
2’,4’-Dimethoxyacetophenone is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . It is also known by other names such as Ethanone, 1-(2,4-dimethoxyphenyl)- and Resacetophenone dimethyl ether . This compound is characterized by the presence of two methoxy groups attached to the benzene ring at the 2’ and 4’ positions, and an acetyl group at the 1-position.
Preparation Methods
The synthesis of 2’,4’-Dimethoxyacetophenone can be achieved through various methods. One common synthetic route involves the use of 1,3-dimethoxybenzene as a starting material. The process includes the addition of a solvent and a Lewis acid, followed by the dropwise addition of acetonitrile. Dry hydrogen chloride gas is then introduced, and the resulting solid material is filtered and hydrolyzed to obtain the target product . This method is noted for its simplicity, safety, and cost-effectiveness, making it suitable for industrial production.
Chemical Reactions Analysis
2’,4’-Dimethoxyacetophenone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2’,4’-Dimethoxyacetophenone has a wide range of applications in scientific research:
Biology: This compound is used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2’,4’-Dimethoxyacetophenone involves its interaction with specific molecular targets and pathways. The methoxy groups and the acetyl group play crucial roles in its reactivity and biological activity. For instance, the compound can act as an inhibitor of certain enzymes, affecting metabolic processes and cellular functions .
Comparison with Similar Compounds
2’,4’-Dimethoxyacetophenone can be compared with other similar compounds such as:
2’,4’-Dihydroxyacetophenone: This compound has hydroxyl groups instead of methoxy groups, which significantly alters its chemical properties and reactivity.
4’-Hydroxy-3’-methoxyacetophenone:
3’,4’-Dimethoxyacetophenone: The position of the methoxy groups affects the compound’s reactivity and interaction with other molecules.
These comparisons highlight the unique properties of 2’,4’-Dimethoxyacetophenone, particularly its specific substitution pattern, which influences its chemical and biological activities.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTDPCRSXHFMOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232073 | |
Record name | 1-(2,4-Dimethoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
829-20-9 | |
Record name | 2′,4′-Dimethoxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=829-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Dimethoxyphenyl)ethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000829209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',4'-Dimethoxyacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46645 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,4-Dimethoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,4-dimethoxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.443 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-(2,4-DIMETHOXYPHENYL)ETHANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ASM4Y5MBX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research suggests that the presence and position of functional radicals like hydroxyl and methoxy groups significantly influence the acaricidal activity of acetophenone derivatives. For example, 3'-methoxyacetophenone exhibited significantly higher toxicity against D. farinae compared to DEET []. Furthermore, monomethoxy substitutions on the acetophenone skeleton generally resulted in higher acaricidal activity than dimethoxy or hydroxyl substitutions []. This highlights the importance of SAR studies in optimizing the biological activity of these compounds.
A: Yes, 2',4'-Dimethoxyacetophenone has shown growth-inhibiting activity against specific intestinal bacteria. Studies have demonstrated its efficacy against Clostridium perfringens and Escherichia coli []. This suggests its potential as a natural antimicrobial agent for targeted control of these bacterial species.
A: Research suggests that the presence of a methyl group on the acetophenone skeleton, particularly in the form of a methoxy group, is crucial for the observed antimicrobial activity. Compounds with hydroxyl substitutions on the acetophenone skeleton, on the other hand, did not display growth-inhibiting activity against the tested intestinal bacteria []. This highlights the importance of the methoxy group in the structure-activity relationship of these compounds.
A: While the provided research doesn't directly investigate this aspect, this compound can serve as a starting material in organic synthesis. For instance, it's used in the synthesis of isoflavones [], a class of naturally occurring compounds with various biological activities.
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